![molecular formula C17H18O3 B14240599 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene CAS No. 354803-28-4](/img/structure/B14240599.png)
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H20O3 It is a derivative of benzene, characterized by the presence of methoxy groups and a methoxyphenyl ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 3-methoxybenzaldehyde.
Reaction: The key reaction is a Wittig reaction, where the 3-methoxybenzaldehyde is converted to a 3-methoxyphenyl ethenyl group using a phosphonium ylide.
Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) and a base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: Techniques such as recrystallization or column chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 1,3-dimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in oxidative stress or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the methoxyphenyl ethenyl substituent.
1,4-Dimethoxybenzene: Has methoxy groups at different positions on the benzene ring.
3,3’,5-Trimethoxybibenzyl: Contains additional methoxy groups and a different substitution pattern.
Uniqueness
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
354803-28-4 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H18O3/c1-18-15-6-4-5-13(9-15)7-8-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3 |
InChI Key |
KSQJLLZIZMKQGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
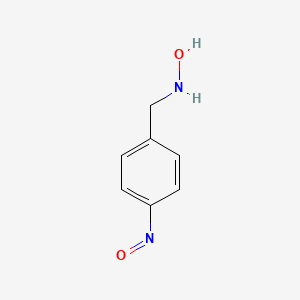
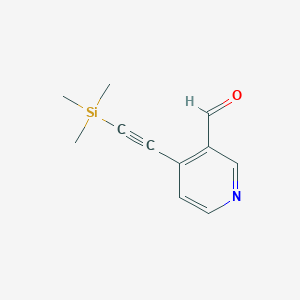
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
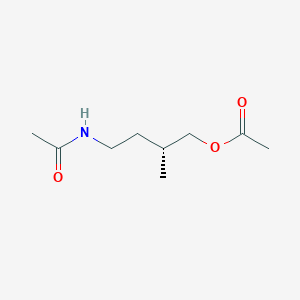
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
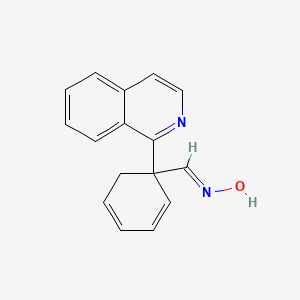
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
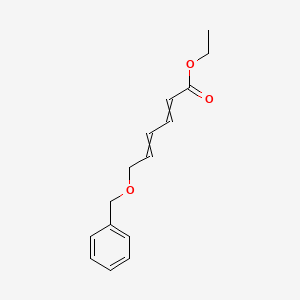

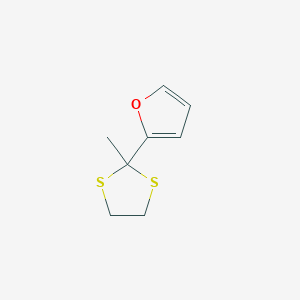
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
